molecular formula C8H15NO B3060508 4,4-Dimethylcyclohexanone oxime CAS No. 4701-96-6

4,4-Dimethylcyclohexanone oxime

Cat. No.: B3060508
CAS No.: 4701-96-6
M. Wt: 141.21 g/mol
InChI Key: IJGLUXGAALWDOQ-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexanone oxime: is an organic compound with the molecular formula C8H15NO. It is a derivative of cyclohexanone, where the oxime group replaces the carbonyl group, and two methyl groups are attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes .

Mechanism of Action

Target of Action

The primary targets of oximes, a class of compounds to which 4,4-Dimethylcyclohexanone oxime belongs, are enzymes such as acetylcholinesterase . These enzymes play a crucial role in nerve function, and their inhibition can lead to a variety of neurological effects .

Mode of Action

Oximes, including this compound, act as nucleophiles. They compete with oxygen in a reaction with a carbonyl group, leading to the formation of an oxime . This reaction is essentially irreversible, as the adduct dehydrates . This mode of action allows oximes to reactivate enzymes that have been inhibited by certain toxins .

Biochemical Pathways

The biochemical pathways affected by oximes are primarily those involving the targeted enzymes. For instance, in the case of acetylcholinesterase, the enzyme’s normal function is to break down acetylcholine, a neurotransmitter, in the synaptic cleft. By reactivating this enzyme, oximes can restore normal neurotransmission following exposure to certain toxins .

Pharmacokinetics

Oximes in general are known to have various pharmacokinetic properties depending on their specific structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact the bioavailability and effectiveness of these compounds .

Result of Action

The result of the action of this compound, like other oximes, is the reactivation of the targeted enzymes. This can reverse the effects of certain toxins, restoring normal function to the affected biochemical pathways .

Action Environment

The action of this compound, as with other oximes, can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity . Additionally, the presence of other substances, such as toxins that the compound is intended to counteract, can also influence its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexanone oxime can be synthesized through the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclohexanone oxime undergoes various chemical reactions, including:

    Oxidation: The

Properties

IUPAC Name

N-(4,4-dimethylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGLUXGAALWDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=NO)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963724
Record name N-(4,4-Dimethylcyclohexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4701-96-6
Record name Cyclohexanone, 4,4-dimethyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4701-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC129972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4,4-Dimethylcyclohexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol), NH2OH.HCl (35.84 g, 515.75 mmol) in H2O (190 mL) and ethanol (250 mL) was added a solution of Na2CO3 (54.16 g, 510.99 mmol) in water (170 mL) dropwise over a period of 20 minutes. After complete addition, reaction mixture was heated to reflux for 3h. The ethanol was evaporated, and the residue extracted into ethyl acetate (4×120 mL). The combined organic layer was washed with water (150 mL), brine (150 mL) and dried over sodium sulfate and concentrated to afford 45 g (80.4%) 4,4-dimethyl cyclohexanone oxime (I 6a) as white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.84 g
Type
reactant
Reaction Step One
Quantity
54.16 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4,4-dimethylcyclohexanone (3.0 g, 0.024 mole) and hydroxylamine hydrochloride (2.2 g, 0.031 mole) in ethanol (15 mL) and water (20 mL) at room temperature was added a solution of sodium carbonate (3.3 g, 0.031 mol) in water (10 mL), dropwise. The mixture was heated under reflux for 3 hr, cooled to room temperature and ethanol was removed in vacuo. The aqueous residue was extracted several times with ethyl acetate, combined extracts were dried over MgSO4 and concentrated in vacuo affording the title compound as a white solid, used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.93 (s, 6H), 1.28 (t, J=6.6 Hz, 2H), 1.35 (t, J=6.6 Hz, 2H), 2.11 (t, J=6.6 Hz, 2H), 2.36 (t, J=6.6 Hz, 2H), 10.12 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4,4-dimethylcyclohexanone (0.511 g, 4.049 mmol) in 95% ethanol (20 ml) was added 50% hydroxylamine in water (2.481 ml, 40.49 mmol), and the reaction was heated to reflux for 2 hours. The reaction was cooled to ambient temperature, and the product was precipitated by the addition of water. The solids were collected by vacuum filtration to yield 202 mg of the title compound (35% yield).
Quantity
0.511 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.481 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods IV

Procedure details

A solution of 4,4-dimethylcyclohexanone (30 g, 0.238 mol), hydroxylamine hydrochloride (32.8 g, 0.476 mol) and sodium acetate (39.0 g, 0.476 mol) in H2O/EtOH (720 mL, 5/1) was heated under reflux. The reaction was monitored by TLC and cooled to room temperature upon completion. It was diluted with dichloromethane (500 mL). The organic layer was separated, washed with brine (100 mL) and dried over Na2SO4. Solvent was removed under reduced pressure, and 4,4-Dimethylcyclohexanone oxime was obtained as colorless solid, which was used in the next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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